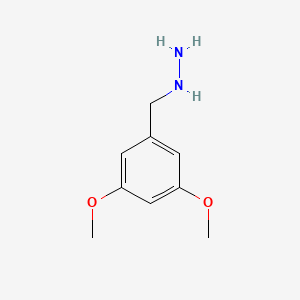

3,5-Dimethoxy-benzyl-hydrazine

Description

Contextual Placement within Arylhydrazine Chemistry

Arylhydrazines are a well-established class of compounds, renowned for their role in fundamental reactions such as the Fischer indole (B1671886) synthesis. naturalspublishing.com These compounds are broadly utilized as precursors for a wide array of biologically active molecules, including indoles, pyrazoles, and triazoles. naturalspublishing.com (3,5-Dimethoxybenzyl)hydrazine is a member of the benzylhydrazine (B1204620) subclass, which is distinct from simple arylhydrazines in that the hydrazine (B178648) group is attached to a benzylic carbon rather than directly to the aromatic ring. This structural difference significantly influences its reactivity, making the nitrogen atoms more nucleophilic and the benzylic C-H bonds susceptible to specific types of functionalization. acs.org

The presence of two methoxy (B1213986) groups at the 3 and 5 positions of the benzene (B151609) ring further distinguishes this compound. These electron-donating groups increase the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions and modify the properties of molecules into which it is incorporated.

Theoretical Significance of Benzylic Hydrazine Scaffolds

Benzylic hydrazine scaffolds are of considerable theoretical interest due to the interplay of several structural and electronic factors. The hydrazine moiety itself is a potent nucleophile and can participate in a variety of transformations, including condensation reactions with carbonyl compounds to form hydrazones and as a precursor to various nitrogen-containing heterocycles. naturalspublishing.comtsijournals.com

The benzylic position is particularly significant as it is prone to both oxidation and C-H functionalization, offering a direct route to introduce complexity at this site. molaid.com Theoretical studies on substituted dibenzyl hydrazines have shown that the nature and position of substituents on the benzyl (B1604629) group can significantly affect the molecule's conformational preferences and electronic properties. researchgate.net The 3,5-dimethoxy substitution pattern in (3,5-Dimethoxybenzyl)hydrazine is expected to enforce specific conformational biases and modulate the reactivity of the hydrazine group.

Furthermore, the N-N bond of the hydrazine can be selectively cleaved under reductive conditions, providing access to valuable amine-containing building blocks. nih.gov This versatility makes benzylic hydrazines, such as the title compound, powerful intermediates in synthetic strategies aimed at creating diverse molecular libraries.

Overview of Current Research Directions in Substituted Hydrazine Chemistry

The chemistry of substituted hydrazines and their derivatives, particularly hydrazones, is a vibrant area of research. naturalspublishing.comtsijournals.com Current research is focused on several key areas:

Development of Novel Synthetic Methodologies: There is ongoing interest in developing efficient and practical methods for the synthesis of substituted hydrazines. This includes flow synthesis techniques, which offer advantages in terms of safety and scalability. rsc.org

Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a major theme in modern organic chemistry. Research is exploring the use of transition metal catalysis to achieve novel transformations of hydrazine derivatives, including the functionalization of benzylic C-H bonds. nih.gov

Synthesis of Heterocyclic Compounds: Substituted hydrazines are crucial precursors for a wide variety of heterocyclic systems. Current research continues to explore new cyclization strategies to access novel and medicinally relevant scaffolds. rsc.orgmdpi.com For instance, substituted hydrazines are key reagents in the synthesis of pyrazole (B372694) derivatives, which are known to possess a range of biological activities. mdpi.com

Applications in Medicinal Chemistry: Hydrazine and hydrazone motifs are present in numerous pharmacologically active compounds. naturalspublishing.comtsijournals.com Research is actively pursuing the synthesis of new hydrazine derivatives as potential therapeutic agents, with activities including anticancer, antimicrobial, and enzyme inhibition. nih.govarabjchem.org The 3,5-dimethoxybenzyl moiety, in particular, has been incorporated into molecules designed as dual inhibitors for enzymes relevant to Alzheimer's disease. rsc.org

Scope and Academic Relevance of the Research Outline

This article provides a detailed and scientifically grounded overview of (3,5-Dimethoxybenzyl)hydrazine, a compound with significant potential in advanced organic chemistry research. By systematically examining its context within arylhydrazine chemistry, the theoretical underpinnings of its structure, and its relevance to current research trends, this work aims to highlight its importance as a versatile synthetic building block. The academic relevance lies in the focused analysis of a specific, yet representative, member of the benzylic hydrazine family, thereby providing insights that are applicable to the broader field of substituted hydrazine chemistry. The structured approach ensures a thorough and informative treatment of the subject, making it a valuable resource for researchers and students in organic and medicinal chemistry.

Compound Data

| Compound Name | CAS Number | Molecular Formula |

| (3,5-Dimethoxybenzyl)hydrazine | 887596-61-4 | C9H14N2O2 |

| di-tert-butyl 1-(3,5-dimethoxybenzyl)hydrazine-1,2-dicarboxylate | Not available | C19H30N2O6 |

| (3,4-Dimethoxybenzyl)hydrazine | 135-85-3 | C9H14N2O2 |

| (2,4-Dimethoxybenzyl)hydrazine | 401633-35-0 | C9H14N2O2 |

| (Z)-2-((E)-1-(1-(3,5-Dimethoxybenzyl)-1H-pyrrol-2-yl)-3-phenylallylidene)hydrazine-1-carboximidamide | Not available | C23H25N5O2 |

| 7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | Not available | C31H33N5O4 |

| 3,5-dihydroxybenzoyl-hydrazineylidene | Not available | Not available |

Detailed Research Findings

While a comprehensive body of literature solely dedicated to (3,5-Dimethoxybenzyl)hydrazine is not extensive, its synthesis and application as a synthetic intermediate have been reported.

A flow synthesis approach has been developed for the preparation of hydrazine derivatives, which included the synthesis of di-tert-butyl 1-(3,5-dimethoxybenzyl)hydrazine-1,2-dicarboxylate, a protected form of the title compound. rsc.org This highlights a modern and practical method for accessing this type of benzylic hydrazine.

In the realm of medicinal chemistry, the 3,5-dimethoxybenzyl moiety, introduced via its corresponding hydrazine, has been incorporated into more complex molecular structures. For example, it serves as a key building block in the synthesis of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives designed as potential dual inhibitors of acetylcholinesterase (AChE) and BACE 1, enzymes implicated in Alzheimer's disease. rsc.org Similarly, it has been used in the synthesis of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives, which are also of interest for their potential biological activities. evitachem.com

These examples underscore the primary role of (3,5-Dimethoxybenzyl)hydrazine in contemporary research as a valuable scaffold for the construction of intricate and potentially bioactive molecules. Its utility is derived from the reliable reactivity of the hydrazine group, which can be used to form new carbon-nitrogen and nitrogen-nitrogen bonds, leading to the assembly of diverse and functionally rich compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-12-8-3-7(6-11-10)4-9(5-8)13-2/h3-5,11H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMHZIZPJZFOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606204 | |

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887596-61-4 | |

| Record name | [(3,5-Dimethoxyphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethoxybenzyl Hydrazine and Its Precursors

Strategies for the Construction of the Dimethoxybenzyl Moiety

The 3,5-dimethoxybenzyl group is the foundational backbone of the target molecule. Its synthesis typically originates from commercially available substituted benzoic acids or involves the modification of other aromatic precursors. Key intermediates in this pathway include 3,5-dimethoxybenzaldehyde (B42067) and 3,5-dimethoxybenzyl halides.

One established route to 3,5-dimethoxybenzaldehyde begins with 3,5-dihydroxybenzoic acid. This multi-step synthesis involves:

Methylation: The two hydroxyl groups of 3,5-dihydroxybenzoic acid are methylated, typically using dimethyl sulfate (B86663) in the presence of a base like potassium carbonate, to yield methyl 3,5-dimethoxybenzoate. mdma.ch

Reduction of the Ester: The resulting ester is reduced to the corresponding alcohol, 3,5-dimethoxybenzyl alcohol, using a strong reducing agent such as lithium aluminium hydride (LiAlH₄). mdma.ch

Once 3,5-dimethoxybenzyl alcohol is obtained, it can be converted into a 3,5-dimethoxybenzyl halide , a versatile precursor for nucleophilic substitution reactions. For instance, 3,5-dimethoxybenzyl chloride can be synthesized by treating the alcohol with thionyl chloride (SOCl₂) in diethyl ether, often with a catalytic amount of pyridine. This reaction proceeds with high efficiency, affording the product in yields as high as 97%. chemicalbook.com

| Precursor | Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 3,5-Dimethoxybenzaldehyde | 3,5-Dihydroxybenzoic acid | 1. Dimethyl sulfate, K₂CO₃ 2. LiAlH₄ 3. Collins reagent | 80.3% (overall) | mdma.ch |

| 3,5-Dimethoxybenzyl chloride | 3,5-Dimethoxybenzyl alcohol | Thionyl chloride (SOCl₂), Pyridine, Et₂O | 97% | chemicalbook.com |

Approaches to Hydrazine (B178648) Formation

The introduction of the hydrazine moiety can be accomplished through several distinct synthetic strategies, each with its own advantages regarding precursor availability, reaction conditions, and control over selectivity.

A classic and straightforward method for forming a benzyl-hydrazine bond involves a two-step sequence starting from an aldehyde.

Hydrazone Formation: 3,5-Dimethoxybenzaldehyde is reacted with hydrazine (or a hydrazine derivative like hydrazine hydrate) in a suitable solvent such as methanol. orgsyn.orgekb.eg This condensation reaction typically occurs under mild conditions and results in the formation of 3,5-dimethoxybenzaldehyde hydrazone. orgsyn.org

Reduction of the Hydrazone: The C=N double bond of the resulting hydrazone is then selectively reduced to a single bond to yield (3,5-dimethoxybenzyl)hydrazine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation over a metal catalyst like Raney Nickel. koreascience.kr

This pathway is advantageous due to the accessibility of the aldehyde precursor and the generally high yields of the individual steps.

Reductive amination offers a more streamlined, one-pot approach to the synthesis of substituted hydrazines from carbonyl compounds. organic-chemistry.org In this method, 3,5-dimethoxybenzaldehyde, hydrazine, and a reducing agent are combined in a single reaction vessel. The reaction proceeds via the in situ formation of the hydrazone intermediate, which is immediately reduced to the final hydrazine product. nih.gov

Benzylic halides are excellent electrophiles for SN2 reactions. libretexts.org The synthesis of (3,5-dimethoxybenzyl)hydrazine can be achieved by reacting 3,5-dimethoxybenzyl chloride or bromide with hydrazine. In this reaction, hydrazine acts as the nucleophile, displacing the halide leaving group.

A significant challenge in this approach is preventing over-alkylation. Since hydrazine has two nucleophilic nitrogen atoms, and the product itself is a nucleophile, the reaction can lead to the formation of N,N'-bis(3,5-dimethoxybenzyl)hydrazine. To minimize this side reaction, a large excess of hydrazine is typically used to ensure that the benzyl (B1604629) halide is more likely to react with the starting hydrazine rather than the product. Alternatively, a protected hydrazine derivative can be used, as discussed in section 2.3.

The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including C-N bonds, with inversion of stereochemistry. wikipedia.orgnii.ac.jp This reaction can be adapted for hydrazine synthesis by using 3,5-dimethoxybenzyl alcohol as the substrate.

In a typical Mitsunobu protocol, the alcohol is activated by a combination of a phosphine (B1218219), usually triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This activation in situ transforms the hydroxyl group into a good leaving group. A suitable nitrogen nucleophile, in this case a protected hydrazine derivative like N-Boc hydrazine or an N-acylaminophthalimide, then displaces the activated oxygen to form the desired C-N bond. organic-chemistry.org While effective, this method requires the use of stoichiometric amounts of phosphine and azodicarboxylate reagents, which can complicate purification due to the formation of triphenylphosphine oxide and a reduced hydrazine dicarboxylate byproduct. wikipedia.orgnii.ac.jp

| Methodology | Key Precursor | General Reaction | Advantages | Challenges |

|---|---|---|---|---|

| Condensation & Reduction | 3,5-Dimethoxybenzaldehyde | Two steps: Hydrazone formation followed by reduction | Reliable, high-yielding steps | Requires isolation of intermediate |

| Reductive Amination | 3,5-Dimethoxybenzaldehyde | One-pot reaction of aldehyde, hydrazine, and reducing agent | Efficient, one-pot procedure | Requires selective reducing agent |

| Nucleophilic Substitution | 3,5-Dimethoxybenzyl halide | SN2 reaction with hydrazine | Direct, utilizes reactive halide | Risk of over-alkylation |

| Mitsunobu Reaction | 3,5-Dimethoxybenzyl alcohol | Reaction with PPh₃, DEAD, and a protected hydrazine | Mild conditions, high stereoselectivity (if applicable) | Stoichiometric byproducts, requires protected hydrazine |

Protective Group Chemistry in (3,5-Dimethoxybenzyl)hydrazine Synthesis

The presence of two nucleophilic nitrogen atoms in hydrazine makes chemoselectivity a critical issue in its alkylation. To achieve mono-alkylation and prevent the formation of undesired symmetrical N,N'-disubstituted products, a protecting group strategy is often employed.

Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, are well-suited for hydrazine chemistry. ucoz.com The synthesis can be designed as follows:

Protection: One of the nitrogen atoms of hydrazine is protected, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) to form mono-Boc-hydrazine. This reduces the nucleophilicity of the protected nitrogen and sterically hinders it.

Alkylation: The mono-protected hydrazine is then used as the nucleophile in a reaction with 3,5-dimethoxybenzyl halide (via nucleophilic substitution) or 3,5-dimethoxybenzyl alcohol (via the Mitsunobu reaction). organic-chemistry.org The reaction occurs selectively on the unprotected, more accessible nitrogen atom.

Deprotection: After the benzyl group has been successfully attached, the Boc group is removed under mild acidic conditions (e.g., with trifluoroacetic acid) to yield the final (3,5-dimethoxybenzyl)hydrazine product. wikipedia.org

The use of protecting groups provides a robust and reliable method for controlling the outcome of the synthesis, ensuring the formation of the desired mono-substituted product with high purity.

Selective Protection of Hydrazine Functionality (e.g., Boc derivatives)

The selective protection of one nitrogen atom in a monosubstituted hydrazine is a common challenge in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazines due to its stability under various conditions and its facile removal under acidic conditions.

The direct N-acylation of hydrazines can sometimes lead to mixtures of mono- and di-acylated products, as well as isomers. However, methods have been developed for the selective monoprotection of the terminal nitrogen atom. One efficient technique involves the reaction of monosubstituted hydrazines with di-tert-butyl dicarbonate (Boc₂O). semanticscholar.org Research has demonstrated that this protection can be carried out effectively in the absence of a solvent, where the substrate is simply stirred in molten Boc₂O. semanticscholar.org This solventless approach is not only efficient, often leading to complete conversion in a short time, but also aligns with green chemistry principles by eliminating solvent waste. semanticscholar.org The selectivity of the reaction is influenced by the electronic properties of the substituent on the hydrazine; for instance, the phenyl group in phenylhydrazine (B124118) decreases the reactivity of the adjacent nitrogen, leading to excellent selectivity for the terminal nitrogen. semanticscholar.org

This convenient synthesis of protected hydrazine derivatives is crucial for their application in more complex reactions, such as their use in chemoselective ligation techniques for creating larger molecules like template-assembled synthetic proteins (TASP). nih.govepfl.chbenthamdirect.com

Table 1: Examples of Solventless Boc-Protection of Hydrazines

| Hydrazine Substrate | Reaction Time | Yield of Mono-Boc Product |

|---|---|---|

| Phenylhydrazine | 10 min | 98% |

| Z-hydrazine | 10 min | 95% |

| Boc-hydrazine | 10 min | 94% |

Data derived from research on efficient solventless techniques for Boc-protection. semanticscholar.org

Utilization of Dimethoxybenzyl (Dmb) as a Protecting Group in Complex Molecule Synthesis

The dimethoxybenzyl (Dmb) group, in its various isomeric forms (e.g., 2,4-Dmb or 3,4-Dmb), serves as a versatile protecting group for amines, amides, and other functionalities in the synthesis of complex molecules. bme.huresearchgate.netclockss.org The key advantage of the Dmb group is its susceptibility to cleavage under specific, often mild, conditions, which allows for selective deprotection in the presence of other sensitive groups. chem-station.com

The Dmb group can be removed under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). clockss.orgchem-station.com It can also be cleaved under strongly acidic conditions, often with trifluoroacetic acid (TFA) or triflic acid. bme.hursc.org The reactivity of the Dmb group towards cleavage is enhanced by the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, making it more labile than a simple benzyl (Bn) or even a p-methoxybenzyl (PMB) group. chem-station.com This allows for selective deprotection; for example, a Dmb group can often be removed while a PMB group remains intact. chem-station.com

In the synthesis of drug candidates containing the 1,3-diazaoxindole scaffold, the 2,4-Dmb group has been employed as a nitrogen protecting group. bme.huresearchgate.net Its removal was achieved using triflic acid. bme.huresearchgate.net Similarly, the 3,4-Dmb group has been used to protect the γ-lactam nitrogen of an isoindolinone ring, where standard debenzylation methods failed. clockss.org In this case, a hypervalent iodine(III) reagent, phenyliodine(III) bis(trifluoroacetate) (PIFA), was uniquely effective for the deprotection under mild conditions. clockss.org The use of 2,4-Dmb groups has also been demonstrated for the N-protection of O-aryl sulfamates, where deprotection occurred quantitatively at room temperature with 10% trifluoroacetic acid in dichloromethane. rsc.org

Table 2: Comparison of Deprotection Methods for Dmb Groups

| Dmb Isomer | Reagent | Conditions | Application Example |

|---|---|---|---|

| 2,4-Dmb | Triflic Acid | - | Deprotection of 1,3-diazaoxindoles bme.huresearchgate.net |

| 2,4-Dmb | 10% TFA in CH₂Cl₂ | Room Temperature, 2h | Deprotection of N-protected O-aryl sulfamates rsc.org |

| 3,4-Dmb | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Room Temperature | Deprotection of isoindolinone γ-lactam clockss.org |

Optimization and Scalability of Synthetic Routes

Moving a synthetic procedure from a laboratory scale to a larger, industrial scale presents numerous challenges. Optimization is key to ensuring the process is efficient, cost-effective, safe, and environmentally responsible.

Process Efficiency and Yield Enhancement

Enhancing process efficiency and yield involves a multi-faceted approach. Key considerations include the choice of starting materials, reaction conditions (temperature, concentration, time), and purification methods. For the synthesis of substituted hydrazines, the formation of the initial hydrazone from an aldehyde (e.g., 3,5-dimethoxybenzaldehyde) and hydrazine is a critical step. Monitoring the reaction's progress, for instance by ¹H NMR spectroscopy, ensures completion before proceeding to the next step. orgsyn.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org The application of its twelve principles is crucial for developing sustainable synthetic routes. firp-ula.org

Key aspects of green chemistry applicable to the synthesis of (3,5-Dimethoxybenzyl)hydrazine include:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. beilstein-journals.org

Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. nih.gov The development of solventless reaction conditions, such as the Boc-protection of hydrazines in molten Boc₂O, is a prime example of this principle in action. semanticscholar.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The use of mechanochemistry (reactions initiated by mechanical energy) and microwave-assisted synthesis are technologies that can improve energy efficiency. firp-ula.orgnih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources, such as biomass, can reduce the environmental footprint of a synthesis. beilstein-journals.orgnih.gov

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents, as it minimizes waste. beilstein-journals.org Recent advances include the development of hydrazine-free photoredox catalytic methods for synthesizing related N-N bond-containing compounds, offering a greener alternative to traditional routes. rsc.org

By integrating these principles, from the initial route design to the final production scale, the synthesis of (3,5-Dimethoxybenzyl)hydrazine and its precursors can be made more efficient, safer, and environmentally benign. firp-ula.org

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethoxybenzyl Hydrazine

Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The two nitrogen atoms of the hydrazine group are the primary centers of reactivity. The terminal nitrogen (-NH₂) is typically more nucleophilic and sterically accessible, making it the initial site of attack in many reactions.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones, a subclass of Schiff bases. soeagra.com This reaction proceeds via a nucleophilic addition of the terminal nitrogen atom of (3,5-Dimethoxybenzyl)hydrazine to the electrophilic carbonyl carbon. jmchemsci.com The resulting tetrahedral intermediate, a carbinolamine, subsequently undergoes dehydration, typically under acidic catalysis, to yield the stable C=N double bond of the hydrazone. soeagra.comresearchgate.net

The general mechanism involves:

Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the terminal amino group of the hydrazine on the carbonyl carbon.

Proton transfer from the nitrogen to the oxygen atom.

Elimination of a water molecule to form the hydrazone product. soeagra.com

This reaction is highly efficient and is a cornerstone for many subsequent transformations. researchgate.net

| Reactant 1 | Carbonyl Compound | Product Type | General Conditions |

|---|---|---|---|

| (3,5-Dimethoxybenzyl)hydrazine | Aromatic Aldehyde (e.g., Benzaldehyde) | Aryl Hydrazone | Ethanol, catalytic acetic acid, reflux |

| (3,5-Dimethoxybenzyl)hydrazine | Aliphatic Ketone (e.g., Acetone) | Alkyl Hydrazone | Methanol, room temperature |

| (3,5-Dimethoxybenzyl)hydrazine | Cyclic Ketone (e.g., Cyclohexanone) | Cycloalkyl Hydrazone | Ethanol, reflux |

The nucleophilicity of the hydrazine nitrogens is exploited in the synthesis of various heterocyclic systems. These reactions often begin with a nucleophilic attack, followed by an intramolecular cyclization and subsequent elimination of a small molecule like water or an alcohol.

(3,5-Dimethoxybenzyl)hydrazine serves as a key building block for the synthesis of pyrazoles and related heterocycles. The classical Knorr pyrazole (B372694) synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov The reaction between (3,5-Dimethoxybenzyl)hydrazine and a 1,3-diketone proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization as the second nitrogen attacks the remaining carbonyl group, and finally dehydration to form the aromatic pyrazole ring. lookchem.comresearchgate.net

Similarly, pyrazolones can be synthesized by reacting the hydrazine with β-ketoesters. orientjchem.orgjmchemsci.com The reaction typically involves condensation with the keto group followed by cyclization via nucleophilic attack on the ester carbonyl, eliminating an alcohol molecule. orientjchem.org

| 1,3-Dicarbonyl Reactant | Resulting Heterocycle | Typical Byproduct |

|---|---|---|

| Acetylacetone (a 1,3-diketone) | 1-(3,5-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazole | Water |

| Ethyl acetoacetate (B1235776) (a β-ketoester) | 1-(3,5-Dimethoxybenzyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol |

| Dibenzoylmethane (a 1,3-diketone) | 1-(3,5-Dimethoxybenzyl)-3,5-diphenyl-1H-pyrazole | Water |

When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction with (3,5-Dimethoxybenzyl)hydrazine can potentially yield two different regioisomeric pyrazoles. nih.gov The regioselectivity of the cyclization is a critical aspect and is influenced by several factors:

Electronic Effects: The initial nucleophilic attack by the terminal -NH₂ group of the hydrazine typically occurs at the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl compound. researchgate.net

Steric Hindrance: Bulky substituents on the dicarbonyl compound or the hydrazine can direct the reaction pathway to favor the formation of the sterically less hindered product.

Solvent Effects: The choice of solvent can significantly impact regioselectivity. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can dramatically increase the preference for one regioisomer over the other, often leading to almost exclusive formation of a single product. conicet.gov.ar This is attributed to the unique hydrogen-bonding properties of these solvents, which can modulate the reactivity of the intermediates. conicet.gov.arorganic-chemistry.org

Stereoselectivity is generally not a factor in the formation of the final aromatic pyrazole ring but can be relevant in the synthesis of non-aromatic intermediates like pyrazolines. nih.gov

The nitrogen atoms of (3,5-Dimethoxybenzyl)hydrazine can undergo acylation and alkylation. Acylation, the addition of an acyl group (R-C=O), is readily achieved by reacting the hydrazine with acyl chlorides or anhydrides to form hydrazides.

Alkylation, the addition of an alkyl group, is more complex. Direct alkylation of hydrazines with alkyl halides can be difficult to control, often leading to mixtures of mono-, di-, and tri-substituted products due to the increasing nucleophilicity of the alkylated products. princeton.edu However, selective alkylation can be achieved under specific conditions, for instance by forming a dianion of a protected hydrazine, which allows for controlled, stepwise introduction of different alkyl groups. d-nb.info

Nucleophilic Attack and Subsequent Cyclization Reactions

Redox Behavior of the Hydrazine Moiety

The hydrazine functional group is susceptible to both oxidation and reduction reactions.

Oxidation: The oxidation of the hydrazine moiety in (3,5-Dimethoxybenzyl)hydrazine can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can produce a diimide intermediate. Stronger oxidation can cause cleavage of the nitrogen-nitrogen bond, potentially yielding nitrogen gas and leading to the oxidation of the benzyl (B1604629) fragment to 3,5-dimethoxybenzaldehyde (B42067) or 3,5-dimethoxybenzoic acid. researchgate.net The biotransformation of some substituted hydrazines is known to proceed through metabolic oxidation, catalyzed by enzymes like cytochrome P450, to generate reactive free radical species. nih.gov

Reduction: The hydrazine group can also be reduced. Catalytic hydrogenation or the use of strong reducing agents can cleave the N-N single bond to form the corresponding (3,5-dimethoxybenzyl)amine and ammonia. This redox chemistry is famously harnessed in the Wolff-Kishner reduction, where a hydrazone intermediate (formed from an aldehyde or ketone) is treated with a strong base at high temperatures. libretexts.org In this reaction, the hydrazine moiety is ultimately eliminated as stable nitrogen gas (N₂), resulting in the reduction of the original carbonyl group to a methylene (B1212753) group (-CH₂-). libretexts.orgorganic-chemistry.org

Reducing Agent Properties in Organic Transformations

Hydrazine and its derivatives are well-established reducing agents in organic synthesis, capable of participating in a variety of transformations. The hydrazine moiety (-NHNH₂) in (3,5-Dimethoxybenzyl)hydrazine can act as a hydrogen donor, facilitating the reduction of various functional groups. While specific studies detailing the reducing properties of (3,5-dimethoxybenzyl)hydrazine are not extensively documented, its reactivity can be inferred from the known behavior of other substituted hydrazines.

One of the most notable applications of hydrazine derivatives is in the Wolff-Kishner reduction , which deoxygenates aldehydes and ketones to their corresponding alkanes. In this reaction, the hydrazine condenses with the carbonyl compound to form a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, eliminates nitrogen gas to yield the alkane. The benzyl substituent on the hydrazine can influence the reaction's kinetics and efficiency.

Furthermore, substituted hydrazines can be used for the reduction of other functional groups. For instance, they can participate in the catalytic hydrogenation of unsaturated bonds and the reduction of nitroarenes to anilines, often in the presence of a metal catalyst. The efficacy of (3,5-dimethoxybenzyl)hydrazine in these roles would depend on the specific reaction conditions and substrate.

| Transformation | Substrate Example | Product Example |

| Deoxygenation (Wolff-Kishner type) | Ketone (R-CO-R') | Alkane (R-CH₂-R') |

| Nitro Group Reduction | Nitroarene (Ar-NO₂) | Aniline (Ar-NH₂) |

| Azo Compound Cleavage | Azo Dye (Ar-N=N-Ar') | Amines (Ar-NH₂ + Ar'-NH₂) |

Oxidative Pathways and Product Characterization

The hydrazine functional group is susceptible to oxidation, and the reaction pathway can vary significantly depending on the oxidant and reaction conditions. The oxidation of (3,5-dimethoxybenzyl)hydrazine can lead to several potential products through distinct mechanistic routes.

One-electron oxidation of the hydrazine moiety typically generates a nitrogen-centered radical. This highly reactive intermediate can undergo a series of subsequent reactions, including dimerization to form a tetrazane (B14724677) derivative or further rearrangement and fragmentation. The presence of the benzyl group can stabilize adjacent radical intermediates, influencing the course of these reactions.

Two-electron oxidation generally leads to the formation of a diazene (B1210634) (diimide) intermediate, (3,5-dimethoxybenzyl)diazene. Diazenes are often unstable and can decompose, liberating nitrogen gas and generating radical or carbocationic species at the benzylic position. The resulting 3,5-dimethoxybenzyl radical or cation could then be trapped by solvents or other nucleophiles, or could dimerize to form 1,2-bis(3,5-dimethoxyphenyl)ethane.

Under more vigorous oxidative conditions, cleavage of the carbon-nitrogen bond can occur, leading to the formation of 3,5-dimethoxybenzaldehyde or, upon further oxidation, 3,5-dimethoxybenzoic acid. Characterization of these products would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their structures.

Aromatic Reactivity of the Dimethoxybenzyl Ring

The aromatic ring of (3,5-dimethoxybenzyl)hydrazine is highly activated towards electrophilic attack due to the presence of two methoxy (B1213986) (-OCH₃) substituents. The interplay of these groups dictates the regioselectivity and rate of substitution reactions on the ring.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents on the benzene (B151609) ring determine the position of the incoming electrophile. masterorganicchemistry.com The two methoxy groups at the C3 and C5 positions are powerful activating, ortho, para-directing groups. libretexts.org Their effects are additive, meaning they reinforce each other to strongly activate the positions ortho and para to them.

For the 3,5-dimethoxybenzyl moiety, the positions available for substitution are C2, C4, and C6.

C2 Position: This position is ortho to the C3-methoxy group and para to the C5-methoxy group.

C4 Position: This position is ortho to both the C3- and C5-methoxy groups.

C6 Position: This position is para to the C3-methoxy group and ortho to the C5-methoxy group.

Therefore, all three positions (C2, C4, and C6) are highly activated by the combined electronic effects of the two methoxy groups. However, the C4 position is often the most electronically enriched due to the synergistic ortho activation from both substituents. From a steric standpoint, the C2 and C6 positions are adjacent to the bulky -CH₂NHNH₂ group, which may hinder the approach of an electrophile. Consequently, electrophilic substitution is most likely to occur at the C4 position, and to a lesser extent at the C2 and C6 positions. The hydrazinomethyl group itself is generally considered deactivating, but its electronic influence is insulated from the aromatic ring by the methylene (-CH₂) spacer, leaving the methoxy groups as the dominant directors of reactivity.

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 1-(hydrazinomethyl)-2,4-dimethoxy-5-nitrobenzene |

| Halogenation | Br⁺, Cl⁺ | 4-bromo-1-(hydrazinomethyl)-3,5-dimethoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | 1-(4-acetyl-2,6-dimethoxyphenyl)methanamine derivative |

| Sulfonation | SO₃ | 4-(hydrazinomethyl)-2,6-dimethoxybenzenesulfonic acid |

Influence of Methoxy Substituents on Reactivity

The profound influence of the two methoxy groups on the aromatic ring's reactivity stems from their electronic properties. Each methoxy group exerts a dual electronic effect: a strong, electron-donating resonance effect (+R) and a weaker, electron-withdrawing inductive effect (-I). libretexts.org

Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. This effect is responsible for the powerful activation of the ring towards electrophiles.

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. However, for oxygen, the resonance effect far outweighs the inductive effect.

In (3,5-dimethoxybenzyl)hydrazine, the resonance effects of both methoxy groups converge to create positions of very high electron density at C2, C4, and C6. This makes the aromatic ring significantly more reactive than benzene, anisole (B1667542) (methoxybenzene), or even 1,3-dimethoxybenzene. masterorganicchemistry.com Reactions that require harsh conditions for benzene, such as bromination, may proceed rapidly with this compound, even at low temperatures and without a Lewis acid catalyst. libretexts.org This high reactivity makes the 3,5-dimethoxybenzyl scaffold a useful component in the synthesis of complex molecules where facile functionalization of the aromatic ring is desired.

Spectroscopic and Structural Analysis of 3,5-Dimethoxy-benzyl-hydrazine

The structural elucidation of novel or synthesized chemical compounds is a cornerstone of chemical research. A combination of advanced spectroscopic techniques is employed to confirm the identity, purity, and detailed molecular structure of a substance. For the compound this compound, a definitive structural analysis relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its expected spectroscopic characteristics can be accurately predicted based on the well-understood behavior of its constituent functional groups: the 3,5-dimethoxybenzyl moiety and the hydrazine moiety. This article details the theoretical spectroscopic data and structural analysis required for the unambiguous characterization of this compound.

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

Fragmentation Pathways and Mechanism Elucidation via Tandem MS (MS/MS)

Upon electron impact ionization, the molecular ion ([M]⁺˙) of this compound would be expected to undergo characteristic fragmentation. A primary and highly probable fragmentation pathway would involve the cleavage of the C-N bond alpha to the benzene ring, a process known as benzylic cleavage. nih.gov This would result in the formation of a resonance-stabilized 3,5-dimethoxybenzyl cation. This cation is expected to be a prominent peak in the mass spectrum due to its stability conferred by the phenyl ring and the electron-donating methoxy groups.

Another significant fragmentation pathway for hydrazines involves the cleavage of the N-N bond. raco.cat For this compound, this could lead to the formation of a 3,5-dimethoxybenzyl radical and a hydrazinyl cation, or vice versa. The relative abundance of these fragments would depend on their respective stabilities.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

| 182 | [C₉H₁₄N₂O₂]⁺˙ (Molecular Ion) | Ionization of the parent molecule |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage (loss of •NHNH₂) |

| 31 | [NH₂NH]⁺ | Cleavage of the benzylic C-N bond |

It is important to note that rearrangements, such as the formation of a tropylium (B1234903) ion from the benzyl cation, are also possible and could lead to further fragmentation patterns that would aid in the complete structural elucidation. slideshare.net

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a spectrum for the target compound is not available, the IR spectrum of the closely related 3,5-dimethoxyphenethylamine (B1580640) provides valuable comparative data. nist.gov

The key vibrational modes expected for this compound include:

N-H Stretching: The hydrazine moiety (-NHNH₂) will show characteristic N-H stretching vibrations, typically in the region of 3300-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group (-CH₂-) will appear just below 3000 cm⁻¹. msu.edu

C=C Stretching: The aromatic ring will exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: The two methoxy groups (-OCH₃) will produce strong C-O stretching bands, typically in the range of 1000-1300 cm⁻¹. For aromatic ethers, two distinct bands are often observed.

N-H Bending: The N-H bending vibrations of the hydrazine group are expected in the 1590-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is expected to appear in the 1000-1250 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3300-3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| N-H Bend (Hydrazine) | 1590-1650 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |

| C-O Stretch (Aromatic Ether) | 1000-1300 | Strong |

| C-N Stretch | 1000-1250 | Medium |

These expected absorption bands, when compared with an experimental spectrum, would provide strong evidence for the presence of the dimethoxybenzyl and hydrazine functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene ring.

The benzene ring and its substituents constitute the chromophore. The methoxy groups, being auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. ijermt.org This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms.

The primary electronic transitions observed in aromatic compounds are π → π* transitions. libretexts.org For substituted benzenes, these transitions typically occur in the UV region. Based on data for 3,5-dimethoxybenzylamine, which has a reported λmax at 281 nm in ethanol, a similar absorption maximum would be anticipated for this compound. chemicalbook.com

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| Ethanol | ~281 | Not available | π → π* |

The position and intensity of the absorption maximum can be influenced by the solvent polarity. A detailed analysis of the UV-Vis spectrum would confirm the presence of the substituted aromatic ring and provide insights into its electronic properties.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

In the solid state, the molecule would adopt a conformation that minimizes steric strain and maximizes favorable intermolecular interactions, such as hydrogen bonding. The hydrazine moiety is a key site for hydrogen bonding, with the N-H groups acting as donors and the lone pairs on the nitrogen atoms acting as acceptors. These interactions would play a crucial role in the crystal packing.

The geometry around the benzene ring is expected to be largely planar, with the methoxy groups potentially showing slight deviations from this plane. The bond lengths and angles within the aromatic ring and the methoxy substituents would be consistent with those observed in other dimethoxybenzene derivatives. nih.gov

Table 4: Predicted Key Structural Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| C-N bond length | ~1.47 Å |

| N-N bond length | ~1.45 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-O-C (methoxy) bond angle | ~117° |

| Intermolecular Interactions | Hydrogen bonding via -NHNH₂ |

A definitive crystal structure would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound.

Comprehensive Data Integration for Unambiguous Structure Determination

The unambiguous determination of the structure of this compound requires the integration of data from all the aforementioned analytical techniques. Each method provides a piece of the structural puzzle, and their combination leads to a confident assignment.

Mass Spectrometry (MS/MS) would confirm the molecular weight and provide key fragmentation information, suggesting the presence of the 3,5-dimethoxybenzyl and hydrazine moieties.

Infrared (IR) Spectroscopy would identify the characteristic functional groups, including the N-H of the hydrazine, the aromatic C-H, the C=C of the benzene ring, and the strong C-O stretches of the methoxy groups.

UV-Vis Spectroscopy would confirm the presence of the substituted aromatic chromophore and provide information about the electronic conjugation within the molecule.

X-ray Crystallography , if a suitable crystal can be obtained, would provide the ultimate proof of structure by detailing the precise spatial arrangement of every atom in the molecule.

Together, these techniques offer a powerful and complementary approach. The information from one technique corroborates the findings of another, leading to a complete and unambiguous structural elucidation of this compound.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics and bonding nature of 3,5-Dimethoxy-benzyl-hydrazine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying medium-sized organic molecules. Calculations are frequently performed using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+(d,p) or 6-311++G(d,p) to optimize the molecular geometry and predict ground state properties. nih.govresearchgate.netnih.gov

These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, DFT would precisely model the geometry of the dimethoxybenzyl group and the hydrazine (B178648) moiety. The electronic properties derived from these calculations, such as dipole moment and total energy, offer insights into the molecule's polarity and stability. nih.gov

| Parameter | Calculated Value (Exemplar) | Significance |

|---|---|---|

| Total Energy (Hartree) | -628.75 | Indicates the electronic ground state energy and relative stability of the molecule. |

| Dipole Moment (Debye) | 2.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| N-N Bond Length (Å) | 1.42 | Provides information on the bond order and strength within the hydrazine moiety. researchgate.net |

| C-N Bond Length (Å) | 1.47 | Characterizes the linkage between the benzyl (B1604629) group and the hydrazine unit. |

| C=N-N Bond Angle (°) | 112.2 | Reveals the geometry around the nitrogen atom, which can be influenced by lone pair repulsion. researchgate.net |

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the negative potential is expected to be concentrated around the electronegative nitrogen and oxygen atoms, while the positive potential would be located around the hydrogen atoms. nih.govresearchgate.net

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, governing the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high reactivity, as less energy is required for electron excitation. nih.govresearchgate.net

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -5.8 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | - | -0.9 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.9 | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Ionization Potential (I) | -EHOMO | 5.8 | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | 0.9 | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | 2.45 | Measures the resistance to change in electron distribution. |

In Silico Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. mdpi.com DFT methods can accurately compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). researchgate.netresearchgate.net

IR Spectroscopy: Calculated vibrational frequencies help in the assignment of experimental IR and Raman bands to specific molecular motions, such as N-H stretching or benzene (B151609) ring vibrations. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that aids in the interpretation of experimental results. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra, predicting the absorption wavelengths (λmax) and oscillator strengths corresponding to electronic transitions, often related to π→π* and n→π* transitions within the molecule. nih.govresearchgate.net

| Spectroscopic Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| IR: ν(N-H) (cm-1) | 3350 | 3345 |

| ¹H NMR: δ(N-H) (ppm) | 7.34 | 7.45 researchgate.net |

| ¹³C NMR: δ(Ar-C-O) (ppm) | 160.5 | 160.1 |

| UV-Vis: λmax (nm) | 275 | 278 |

Conformational Analysis and Tautomerism Studies

The flexibility of the benzyl and hydrazine groups allows this compound to exist in multiple conformations. Conformational analysis, often performed by scanning the potential energy surface (PES) through systematic rotation of dihedral angles, can identify the most stable, low-energy conformers. researchgate.net This is crucial as the biological activity and reactivity of a molecule can depend significantly on its preferred three-dimensional shape.

Furthermore, hydrazine derivatives are precursors to heterocyclic systems like pyrazoles, which can exhibit tautomerism. mdpi.com Tautomers are structural isomers that readily interconvert, typically through proton migration. For pyrazole (B372694) systems derived from this compound, computational studies can predict the relative stabilities of different tautomeric forms (e.g., annular prototropic tautomerism). mdpi.com These calculations help in understanding the tautomeric equilibrium, which influences the molecule's chemical properties and interactions.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, solvent effects, and interactions with other molecules, such as biological receptors. thaiscience.inforesearchgate.net For this compound or its derivatives, MD simulations could be used to explore their stability, flexibility, and binding mechanisms within a simulated biological environment, offering a more realistic picture of their behavior in complex systems. nih.gov

Advanced Applications As Chemical Building Blocks and Reagents in Synthetic Chemistry

Synthesis of Complex Organic Scaffolds

The structural attributes of 3,5-Dimethoxy-benzyl-hydrazine make it a valuable precursor for the synthesis of diverse and complex organic frameworks, particularly those containing nitrogen.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. mdpi.commdpi.com this compound serves as a key building block for the regioselective synthesis of important classes of heterocycles, such as pyrazoles and pyridazines, where the substitution pattern of the final product is precisely controlled by the structure of the hydrazine (B178648) precursor.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methodologies commonly involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. organic-chemistry.orgbeilstein-journals.org When this compound is used, it reacts with the dicarbonyl species to form a pyrazole ring where the 3,5-dimethoxybenzyl group is attached to one of the nitrogen atoms. This reaction proceeds with high regioselectivity, affording 1,3,5-trisubstituted pyrazoles with the 3,5-dimethoxybenzyl moiety at the N-1 position. rsc.org This specific placement is crucial as the electronic nature of the N-1 substituent can significantly influence the biological activity and physical properties of the resulting pyrazole. The reaction of terminal alkynes with aldehydes, followed by treatment with iodine and then a hydrazine, is another efficient one-pot method for creating 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.orgthieme.de

Pyridazines: Pyridazines and their fused derivatives are another class of heterocycles accessible from hydrazine precursors. wikipedia.orgliberty.edu These are often prepared through the condensation of hydrazines with 1,4-dicarbonyl compounds, γ-ketoacids, or through cycloaddition reactions. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of 3,5-dimethoxybenzaldehyde (B42067) (a precursor to the target hydrazine) with other reagents can lead to complex fused pyridazine (B1198779) systems, demonstrating the incorporation of the dimethoxybenzylidene moiety into the final heterocyclic framework. nih.gov The use of this compound in such syntheses ensures the introduction of this specific aryl group, which can serve as a handle for further synthetic transformations or as a key pharmacophore.

The general synthetic approaches are summarized in the table below.

| Heterocycle Class | General Precursors | Role of this compound |

| Pyrazoles | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Provides the N-1 substituent, defining the substitution pattern. |

| Pyridazines | 1,4-Dicarbonyl compounds, γ-ketoacids | Acts as the N-N component for ring formation. |

| Fused Heterocycles | Varies (e.g., Pictet-Spengler type reactions) nih.govnih.gov | The electron-rich aromatic ring can participate in intramolecular cyclizations. |

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgresearchgate.net

Hydrazines can serve as the amine component in various MCRs, such as the Ugi and Passerini reactions. This compound can be employed in this capacity to introduce the 3,5-dimethoxybenzyl scaffold into the final product. In a Ugi-type reaction, for example, this compound would react with an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield a complex α-acylamino amide derivative. The product inherently contains the 3,5-dimethoxybenzyl group, which can be a desirable feature for biological activity or can function as a protecting group for subsequent synthetic steps. The versatility of MCRs allows for the combination of this hydrazine with a wide range of other components, providing rapid access to novel and complex chemical entities. beilstein-journals.org

Development of Novel Protecting Group Strategies in Organic Synthesis

Protecting groups are essential tools in the synthesis of complex molecules, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. nih.gov The 3,5-dimethoxybenzyl (3,5-DMPM) group, which can be introduced using this compound, has emerged as a valuable protecting group for hydroxyl and amino functionalities. scispace.com

The key advantage of the 3,5-DMPM group lies in its unique stability and cleavage conditions compared to other common benzyl-type protecting groups like the p-methoxybenzyl (MPM) group. The electron-donating methoxy (B1213986) groups render the benzyl (B1604629) group susceptible to removal via oxidation, typically with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). However, the rate of this cleavage is highly dependent on the substitution pattern of the aromatic ring.

Research has shown that the 3,5-DMPM group is removed more slowly by DDQ oxidation than the MPM group. scispace.com This differential reactivity allows for selective deprotection. For example, in a molecule containing both an MPM-protected alcohol and a 3,5-DMPM-protected alcohol, the MPM group can be selectively removed under mild DDQ oxidation conditions, leaving the 3,5-DMPM group intact. The 3,5-DMPM group can then be removed under more forcing conditions. This orthogonality is highly desirable in complex, multi-step syntheses. scispace.com

| Protecting Group | Abbreviation | Relative Cleavage Rate (DDQ) | Typical Cleavage Conditions |

| 4-Methoxybenzyl | MPM | Fast | DDQ, CH2Cl2/H2O, rt, <10 min |

| 3,5-Dimethoxybenzyl | 3,5-DMPM | Slow | DDQ, CH2Cl2/H2O, rt, ~3 h |

| Benzyl | Bn | Very Slow (Inert to DDQ) | H2, Pd/C |

Data sourced from Nakajima et al., Chem. Pharm. Bull. 36(10) 4244-4247 (1988). scispace.com

In the context of heterocycle synthesis, after using this compound to form a pyrazole, the 3,5-dimethoxybenzyl group at the N-1 position can be considered a protecting group, which can be removed at a later stage to yield the N-unsubstituted pyrazole. researchgate.net

Applications in Parallel Synthesis and Combinatorial Chemistry

Parallel synthesis and combinatorial chemistry are strategies used to rapidly prepare large numbers of compounds (libraries) for high-throughput screening in drug discovery and materials science. uzh.ch These techniques rely on the use of a common reaction sequence with a variety of building blocks.

This compound is an ideal building block for such applications. Its well-defined reactivity allows for its reliable incorporation into various scaffolds. For example, in the solid-phase synthesis of a pyrazole library, a resin-bound 1,3-diketone can be treated with a diverse set of hydrazines in separate reaction vessels. nih.gov Using this compound as one of these building blocks introduces a specific substitution pattern into a subset of the library. This systematic variation allows for the exploration of structure-activity relationships (SAR), where the effect of the 3,5-dimethoxybenzyl group on the biological activity of the final compounds can be directly assessed. The potential to later cleave the 3,5-DMPM group adds another layer of diversity to the library design.

Functionalization of Advanced Materials (as a synthetic precursor)

The functionalization of surfaces and materials is a critical area of research for developing new technologies in fields ranging from catalysis to biomedicine and electronics. This compound can serve as a valuable synthetic precursor for tethering organic functionalities to the surfaces of advanced materials.

The hydrazine moiety is highly nucleophilic and reacts readily with electrophilic groups such as aldehydes and ketones to form stable hydrazone linkages. This reaction can be used to anchor the molecule onto material surfaces (e.g., polymers, silica, or nanoparticles) that have been pre-functionalized with carbonyl groups. Once tethered, the exposed 3,5-dimethoxybenzyl portion offers several possibilities:

Inert Functionality: The group can simply serve as a stable, well-defined organic layer, modifying the surface properties (e.g., hydrophobicity) of the material.

Further Modification: The aromatic ring can be subjected to further chemical transformations, such as electrophilic aromatic substitution, to introduce additional functional groups.

Electronic Properties: The electron-rich nature of the dimethoxy-substituted ring can impart specific electronic or optical properties to the material.

Cleavable Linker: As discussed, the 3,5-dimethoxybenzyl group can be cleaved under oxidative conditions. If used as part of a linker system, this allows for the controlled release of molecules from the material surface.

This synthetic versatility makes this compound a promising precursor for the design and synthesis of novel functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3,5-Dimethoxy-benzyl-hydrazine, and how are reaction conditions optimized?

- Methodology : A common approach involves refluxing stoichiometric equivalents of 3,5-dimethoxybenzaldehyde and hydrazine hydrate in ethanol with a catalytic amount of acetic acid (0.1–0.5 mol%) for 3–6 hours. Reaction progress is monitored via TLC (e.g., silica gel plates, hexane/ethyl acetate eluent). Post-reaction, the product is isolated by vacuum distillation, recrystallized from ethanol/water, and dried under reduced pressure .

- Optimization : Adjusting the molar ratio of reactants (1:1.2 aldehyde-to-hydrazine), increasing reflux time (up to 8 hours), or using microwave-assisted synthesis (30–60 minutes at 100°C) can improve yields to >80% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Methods :

- IR Spectroscopy : Confirm N–H stretches (3200–3300 cm⁻¹) and C=N absorption (1600–1650 cm⁻¹).

- NMR : NMR detects methoxy protons (δ 3.80–3.85 ppm, singlet) and aromatic protons (δ 6.50–7.20 ppm, coupling patterns depend on substitution). NMR identifies the hydrazone carbon (C=N, δ 150–160 ppm) .

- X-ray Crystallography : Resolve molecular geometry, hydrogen bonding (e.g., N–H···O interactions), and dihedral angles between aromatic rings .

Q. What safety precautions are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and lab coats due to potential hydrazine toxicity. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Waste disposal should follow protocols for hydrazine derivatives (e.g., neutralization with dilute HCl before incineration) .

Advanced Research Questions

Q. How can side reactions (e.g., over-oxidation or dimerization) be minimized during synthesis?

- Mitigation Strategies :

- Use degassed solvents and inert atmospheres to prevent oxidation.

- Introduce radical inhibitors (e.g., BHT at 0.1% w/w) to suppress radical-mediated dimerization.

- Monitor reaction pH (maintain 5–6 with acetic acid) to avoid decomposition of the hydrazone intermediate .

Q. What computational methods are suitable for modeling reaction mechanisms involving this compound?

- Approach : Density Functional Theory (DFT) at the M05-2X/6-31G(d) level predicts transition states and activation energies for hydrazone formation. Focus on epoxide reduction pathways (if applicable) and hydrogen-bonding networks in crystalline states .

- Software : Gaussian or ORCA for energy calculations; VMD or PyMOL for visualizing intermolecular interactions .

Q. How can the bioactivity of this compound derivatives be systematically evaluated?

- Experimental Design :

- Antimicrobial Assays : Broth microdilution (MIC determination against E. coli and S. aureus; 24–48 hours incubation).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding affinity for targets like DNA gyrase or tubulin .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

- Solutions :

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., unreacted aldehyde or hydrazine adducts).

- GC-FID : Detect volatile impurities (e.g., residual acetic acid) with a DB-5 column (30 m × 0.25 mm).

- Limit of Detection (LOD) : Achieve <0.1% impurity quantification via calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.